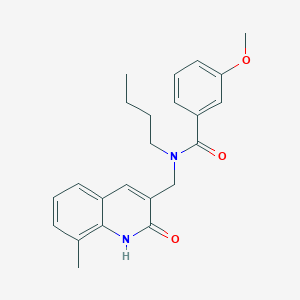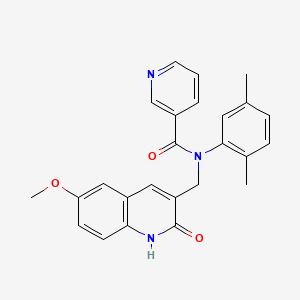
N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)nicotinamide, also known as DM-PQ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DM-PQ is a derivative of nicotinamide, a vitamin B3 compound, and has been synthesized using different methods.
Mechanism of Action
N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)nicotinamide's mechanism of action is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of protein kinase C, a signaling molecule involved in cell growth and survival. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Furthermore, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis in cancer cells, neuroprotective effects, improvement of cognitive function, and antibacterial and antiviral properties. This compound has also been shown to have antioxidant properties and reduce oxidative stress.
Advantages and Limitations for Lab Experiments
N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)nicotinamide has several advantages for lab experiments, including its availability, relatively low cost, and ease of synthesis. However, this compound's mechanism of action is not fully understood, and its potential side effects and toxicity in humans are not fully known.
Future Directions
For N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)nicotinamide research include further exploration of its mechanism of action, optimization of its synthesis method, and investigation of its potential applications in other fields, such as inflammation and metabolic diseases. Additionally, future research should focus on the development of this compound derivatives with improved efficacy and reduced toxicity.
Synthesis Methods
N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)nicotinamide can be synthesized using different methods, including the Suzuki-Miyaura coupling reaction, the Ullmann reaction, and the Buchwald-Hartwig amination reaction. The Suzuki-Miyaura coupling reaction involves the reaction of 2-hydroxy-6-methoxyquinoline-3-boronic acid with 2,5-dimethylphenylboronic acid, followed by the addition of nicotinoyl chloride to produce this compound. The Ullmann reaction involves the reaction of 2-hydroxy-6-methoxyquinoline-3-iodide with 2,5-dimethylphenylamine in the presence of copper powder to produce this compound. The Buchwald-Hartwig amination reaction involves the reaction of 2-hydroxy-6-methoxyquinoline-3-bromide with 2,5-dimethylphenylamine in the presence of a palladium catalyst to produce this compound.
Scientific Research Applications
N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)nicotinamide has shown potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. This compound has also been shown to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases. Furthermore, this compound has been shown to have antibacterial and antiviral properties.
properties
IUPAC Name |
N-(2,5-dimethylphenyl)-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c1-16-6-7-17(2)23(11-16)28(25(30)18-5-4-10-26-14-18)15-20-12-19-13-21(31-3)8-9-22(19)27-24(20)29/h4-14H,15H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQARRJUDLOWQDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(CC2=CC3=C(C=CC(=C3)OC)NC2=O)C(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2,5-dimethoxyphenyl)-5-oxo-N-(4-phenoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7696385.png)
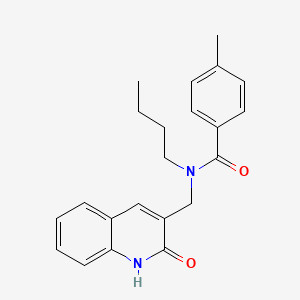
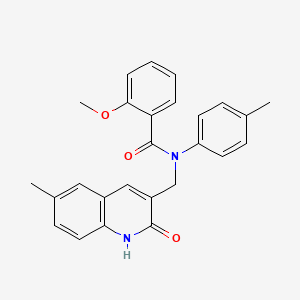
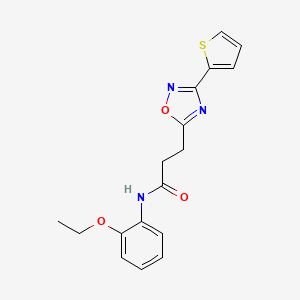
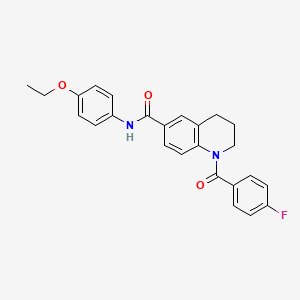
![N-(2,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7696413.png)
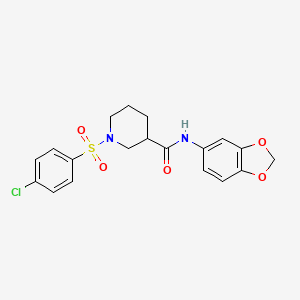
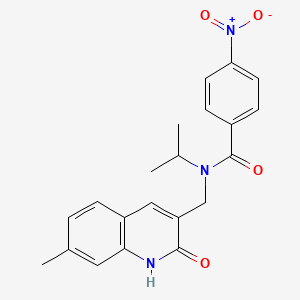
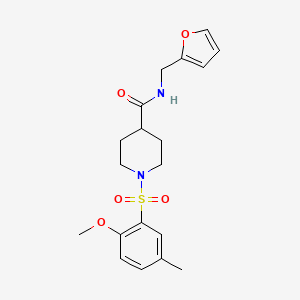
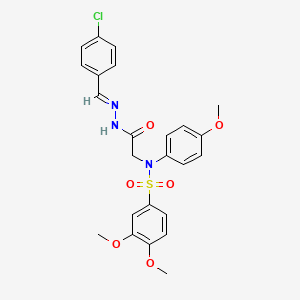
![1-[1-(5-chloro-2-ethoxybenzenesulfonyl)piperidine-3-carbonyl]piperidine-4-carboxamide](/img/structure/B7696448.png)
